4-(4-Bromophenyl)thiomorpholine 1,1-Dioxide
Description
Properties
IUPAC Name |
4-(4-bromophenyl)-1,4-thiazinane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2S/c11-9-1-3-10(4-2-9)12-5-7-15(13,14)8-6-12/h1-4H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNMNPHZKMEGDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659743 | |
| Record name | 4-(4-Bromophenyl)-1lambda~6~,4-thiazinane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093878-42-2 | |
| Record name | 4-(4-Bromophenyl)-1lambda~6~,4-thiazinane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Pharmaceutical Development
Key Role as an Intermediate:
4-(4-Bromophenyl)thiomorpholine 1,1-Dioxide is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its structure allows for interactions that facilitate the development of drugs targeting neurological disorders, such as Alzheimer's disease and other central nervous system (CNS) ailments.
Case Study:
In a study focusing on the synthesis of benzimidazole derivatives, this compound was employed to create compounds exhibiting antimicrobial activity against various pathogens, highlighting its potential in drug discovery .
Agricultural Chemicals
Use in Agrochemicals:
The compound is also significant in formulating agrochemicals. It provides effective solutions for pest control and crop protection, enhancing agricultural productivity. Its efficacy in this area is attributed to its ability to interact with biological targets within pests.
Data Table: Agrochemical Applications
| Application Type | Description |
|---|---|
| Pest Control | Effective against a range of agricultural pests |
| Crop Protection | Enhances resilience against environmental stressors |
Material Science
Potential in Advanced Materials:
Research into this compound has explored its potential in creating advanced materials. This includes polymers and coatings that exhibit enhanced durability and resistance to environmental factors.
Case Study:
Investigations into polymer composites incorporating this compound have indicated improvements in mechanical properties and thermal stability, making it suitable for applications in coatings and other materials .
Biochemical Research
Role in Biochemical Pathways:
The compound aids researchers in studying biochemical pathways and interactions. It has been instrumental in understanding complex biological systems and disease mechanisms.
Research Findings:
Studies have shown that derivatives of thiomorpholine compounds can modulate biological activities, providing insights into their mechanisms of action within cellular environments .
Analytical Chemistry
Applications in Chemical Analysis:
this compound is used in analytical methods for detecting and quantifying other substances. Its reliability offers precise results across various chemical analyses.
Data Table: Analytical Applications
| Methodology | Application |
|---|---|
| Spectroscopic Techniques | Used for the identification of chemical structures |
| Quantitative Analysis | Reliable results in concentration measurements |
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in biological processes.
Pathways: The exact pathways depend on the specific biological context but may involve modulation of signaling pathways or inhibition of enzyme activity.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., Br, Cl) increase polarity and may enhance binding to biological targets through dipole interactions .
- Aminophenyl derivatives exhibit improved solubility in polar solvents due to the -NH₂ group’s hydrogen-bonding capacity .
- Bulkier substituents (e.g., bromoisothiazolopyridinyl) may restrict conformational flexibility, affecting activity .
Key Observations :
- Bromophenyl derivatives show broad-spectrum antibacterial activity, likely due to halogen-mediated membrane disruption .
- Aminophenyl analogs excel in antifungal activity, attributed to enhanced cellular uptake via hydrophilic interactions .
- Bromoisothiazolopyridinyl derivatives demonstrate potent antiviral activity, possibly via inhibition of viral maturation proteins .
Biological Activity
4-(4-Bromophenyl)thiomorpholine 1,1-Dioxide (commonly referred to as 4-Br-Ph-TMDO) is a heterocyclic compound characterized by a thiomorpholine ring and a bromophenyl substituent. With the molecular formula C₁₀H₁₂BrNO₂S and a molecular weight of 290.18 g/mol, this compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The structure of this compound includes:
- Thiomorpholine Ring : A six-membered ring containing sulfur and nitrogen.
- Bromophenyl Group : Enhances chemical reactivity and biological activity due to the presence of bromine.
The compound appears as a white to almost white crystalline solid with a melting point between 190°C and 194°C. Its reactivity is attributed to the functional groups present, which facilitate various chemical reactions .
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of compounds related to 4-Br-Ph-TMDO against various bacterial strains. Among these, derivatives with similar structural features demonstrated moderate activity against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 256 μg/mL to 512 μg/mL .
Anticancer Potential
The compound's potential as an anticancer agent has been investigated through in vitro studies. It was found that certain derivatives could induce apoptosis in cancer cell lines, such as MCF-7 cells, by increasing p53 expression levels and promoting caspase-3 cleavage . This suggests that modifications to the thiomorpholine scaffold could enhance its anticancer properties.
Comparative Analysis of Similar Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-(Phenyl)thiomorpholine 1,1-Dioxide | Contains a phenyl group instead of bromine | Generally exhibits lower reactivity than brominated versions. |
| 4-(Chlorophenyl)thiomorpholine | Chlorine substituent instead of bromine | Different electronic properties affecting reactivity and biological activity. |
| Thiomorpholine | Basic structure without substituents | Lacks functionalization that enhances reactivity and specificity. |
This comparison highlights the unique aspects of this compound, particularly its enhanced reactivity due to the bromine substituent and potential for diverse applications in pharmaceutical chemistry .
Case Studies
Several case studies have focused on the synthesis and biological evaluation of derivatives based on the thiomorpholine scaffold:
- Synthesis Pathways : Various synthetic routes have been developed for producing derivatives of thiomorpholine compounds. These include one-pot synthesis methods that yield high purity and yield rates .
- In Vitro Evaluations : In vitro assays have shown that specific derivatives exhibit significant inhibition against cancer cell proliferation. For instance, modifications leading to increased lipophilicity improved cellular uptake and bioavailability in cancer models .
- Synergistic Effects : Some studies reported synergistic effects when combining 4-Br-Ph-TMDO derivatives with established antibiotics like ciprofloxacin, enhancing their antimicrobial efficacy against resistant strains .
Preparation Methods
Key Synthetic Route
A typical approach begins with the preparation of 1-(4-bromophenyl)piperidine or related heterocycles, as these are structurally similar to thiomorpholine analogues.
- Starting materials: Bromobenzene and thiomorpholine or piperidine derivatives.
- Catalysts and reagents: Potassium tert-butoxide or sodium tert-amylate as bases; sulfolane as solvent.
- Reaction conditions: Heating to 150–180 °C to promote nucleophilic substitution forming N-aryl heterocyclic amines.
Example Synthetic Procedure for 1-(4-Bromophenyl)piperidine (Analogous)
| Step | Reagents & Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Bromobenzene + Piperidine + Sulfolane + Potassium tert-butoxide, 160-165 °C, 4 h | N-phenylpiperidine intermediate | 84.1 | High purity (HPLC 99.2%) |
| 2 | N-phenylpiperidine + N-bromosuccinimide + Tetra-n-butylammonium tetraphenylborate catalyst, 20-25 °C, 8 h | 1-(4-bromophenyl)piperidine | 85.4 | High selectivity and purity (GC 99.7%) |
This method highlights the use of a sterically hindered base to facilitate the nucleophilic aromatic substitution, followed by selective bromination catalyzed by tetra-n-butylammonium tetraphenylborate to improve para-selectivity.
Oxidation to 1,1-Dioxide
The oxidation of thiomorpholine to thiomorpholine 1,1-dioxide typically employs peracid oxidants such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions.
- Solvent: Dichloromethane or acetonitrile.
- Temperature: 0–25 °C to avoid overoxidation.
- Reaction monitoring: TLC or HPLC to ensure complete conversion.
This step is crucial to convert the sulfur atom in the thiomorpholine ring to the sulfone (1,1-dioxide) state, enhancing the compound's stability and biological activity.
Preparation of Stock Solutions and Formulations
For experimental and biological studies, stock solutions of this compound are prepared based on solubility data.
| Amount of Compound | Concentration | Volume of Solvent (mL) |
|---|---|---|
| 1 mg | 1 mM | 3.4461 |
| 5 mg | 5 mM | 3.4461 |
| 10 mg | 10 mM | 3.4461 |
Solvents such as DMSO, PEG300, Tween 80, and water are used sequentially to prepare clear in vivo formulations, ensuring solubility and stability.
Summary of Reaction Parameters and Yields
| Parameter | Value/Range |
|---|---|
| Base for nucleophilic substitution | Potassium tert-butoxide or sodium tert-amylate |
| Solvent for substitution | Sulfolane |
| Reaction temperature (substitution) | 150–180 °C |
| Molar ratio (bromobenzene:piperidine:base) | 1 : 1.0–1.1 : 1.5–2.0 |
| Brominating agents | N-bromosuccinimide (NBS), dibromohydantoin (DBDMH) |
| Catalyst for bromination | Tetra-n-butylammonium tetraphenylborate (0.02–0.15 eq) |
| Bromination temperature | 15–40 °C |
| Yield of N-aryl intermediate | ~84–88% |
| Yield of brominated product | ~85% |
Research Findings and Notes
- The use of sterically hindered bases and sulfolane solvent enhances the nucleophilic aromatic substitution efficiency.
- The bromination step benefits significantly from the addition of tetra-n-butylammonium tetraphenylborate catalyst, which improves para-selectivity and yield.
- Purification techniques such as recrystallization (using dichloromethane:n-heptane 1:4) and vacuum distillation ensure high purity of the final product.
- The synthetic route is scalable and cost-effective, avoiding expensive palladium catalysts and expensive reagents like p-bromophenylboronic acid.
- Analytical characterization by HPLC, GC, and NMR confirms high purity and structural integrity of intermediates and final products.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
